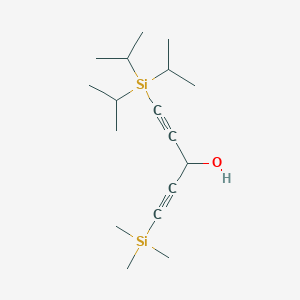![molecular formula C9H16N5O10P3 B176457 [2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate CAS No. 166403-66-3](/img/structure/B176457.png)
[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate
Overview
Description
Tenofovir diphosphate is the active metabolite of tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infections. Tenofovir diphosphate works by inhibiting the reverse transcriptase enzyme, which is crucial for viral replication .
Scientific Research Applications
Tenofovir diphosphate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its interactions with other biomolecules.
Medicine: Extensively researched for its antiviral properties, particularly in the treatment of HIV and HBV infections.
Industry: Utilized in the pharmaceutical industry for the development of antiviral drugs and formulations.
Mechanism of Action
Target of Action
The primary target of [2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate is Adenosine deaminase . Adenosine deaminase is an enzyme involved in purine metabolism. It is needed for the breakdown of adenosine from food and for the turnover of nucleic acids in tissues .
Mode of Action
The compound interacts with its target, Adenosine deaminase, by binding to the active site of the enzyme. This can lead to changes in the enzyme’s activity, potentially inhibiting its function
Biochemical Pathways
The compound’s interaction with Adenosine deaminase affects the purine metabolism pathway. Adenosine deaminase is responsible for the deamination of adenosine, a process that is crucial in the purine metabolism pathway . By interacting with this enzyme, the compound can affect the concentrations of adenosine and other purines in the body .
Result of Action
Given its interaction with Adenosine deaminase, it is likely that the compound could influence cellular processes that are regulated by adenosine and other purines
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tenofovir diphosphate involves multiple steps, starting from the precursor tenofovir. The process typically includes phosphorylation reactions to convert tenofovir into its diphosphate form. The reaction conditions often involve the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of suitable solvents and catalysts .
Industrial Production Methods: Industrial production of tenofovir diphosphate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Types of Reactions:
Oxidation: Tenofovir diphosphate can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: Reduction reactions are not typically associated with tenofovir diphosphate.
Substitution: Tenofovir diphosphate can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, though not commonly used for tenofovir diphosphate.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted tenofovir derivatives .
Comparison with Similar Compounds
Adefovir dipivoxil: Another nucleotide analog used in the treatment of HBV.
Lamivudine: A nucleoside analog reverse transcriptase inhibitor used for HIV and HBV treatment.
Emtricitabine: A nucleoside reverse transcriptase inhibitor used in combination with tenofovir for HIV treatment.
Comparison:
Tenofovir diphosphate stands out due to its high potency, broad antiviral activity, and its critical role in both treatment and prevention of HIV and HBV infections.
Properties
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N5O10P3/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACQCQDWSIQSRP-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N5O10P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420498 | |
| Record name | TNV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166403-66-3 | |
| Record name | TNV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


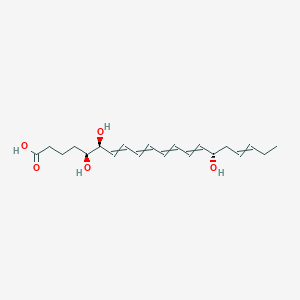

![Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B176382.png)



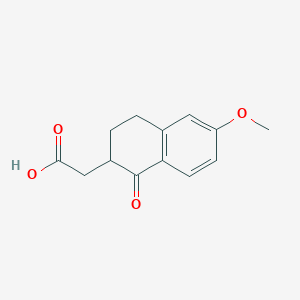
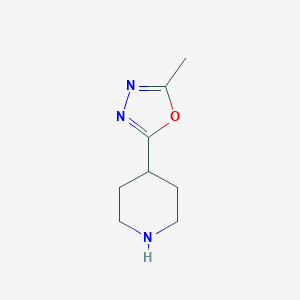

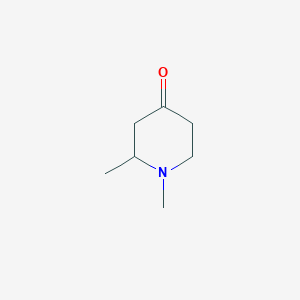
![n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide](/img/structure/B176410.png)
